molecular formula C10H14O2 B14022541 1-Ethyl-2-(methoxymethoxy)benzene

1-Ethyl-2-(methoxymethoxy)benzene

Cat. No.: B14022541
M. Wt: 166.22 g/mol
InChI Key: ASYHVUOFHHCJFC-UHFFFAOYSA-N
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Description

1-Ethyl-2-(methoxymethoxy)benzene, also known as this compound, is an organic compound with the molecular formula C10H14O2. This compound is characterized by the presence of an ethyl group and a methoxymethoxy group attached to a benzene ring. It is a derivative of benzene and is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-(methoxymethoxy)benzene typically involves the reaction of 1-ethyl-2-hydroxybenzene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the methoxymethoxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxymethoxy group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

1-Ethyl-2-(methoxymethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-2-(methoxymethoxy)benzene involves its interaction with various molecular targets and pathways. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic system that can undergo various chemical modifications.

Comparison with Similar Compounds

    1-Ethyl-2-methoxybenzene: Similar structure but lacks the methoxymethoxy group.

    1-Methoxy-2-ethylbenzene: The positions of the ethyl and methoxy groups are reversed.

    2-Methoxyethylbenzene: Contains a methoxyethyl group instead of a methoxymethoxy group.

Uniqueness: 1-Ethyl-2-(methoxymethoxy)benzene is unique due to the presence of both an ethyl group and a methoxymethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-ethyl-2-(methoxymethoxy)benzene

InChI

InChI=1S/C10H14O2/c1-3-9-6-4-5-7-10(9)12-8-11-2/h4-7H,3,8H2,1-2H3

InChI Key

ASYHVUOFHHCJFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OCOC

Origin of Product

United States

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